3,4-Dichloro-5-(2-methylbutoxy)pyridazine
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Overview
Description
3,4-Dichloro-5-(2-methylbutoxy)pyridazine: is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-(2-methylbutoxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 2-methylbutanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-(2-methylbutoxy)pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 3 and 4 can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as hydropyridazines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.
Oxidation: Oxidized pyridazine derivatives with different oxidation states.
Reduction: Reduced pyridazine derivatives, such as hydropyridazines.
Scientific Research Applications
3,4-Dichloro-5-(2-methylbutoxy)pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(2-methylbutoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,4-Dichloropyridazine: A precursor in the synthesis of 3,4-Dichloro-5-(2-methylbutoxy)pyridazine.
5-(2-Methylbutoxy)pyridazine: A structurally similar compound with different substitution patterns.
3,4-Dichloro-5-(2-ethylbutoxy)pyridazine: A compound with a similar structure but different alkoxy group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and alkoxy groups at specific positions on the pyridazine ring makes it a valuable compound for various applications .
Properties
CAS No. |
1346698-06-3 |
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Molecular Formula |
C9H12Cl2N2O |
Molecular Weight |
235.11 g/mol |
IUPAC Name |
3,4-dichloro-5-(2-methylbutoxy)pyridazine |
InChI |
InChI=1S/C9H12Cl2N2O/c1-3-6(2)5-14-7-4-12-13-9(11)8(7)10/h4,6H,3,5H2,1-2H3 |
InChI Key |
MWOQOASURLORLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
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